molecular formula C8H18N4O4 B12657588 N,N-Dimethylaminoethylnitrosoethylurea, nitrite salt CAS No. 142713-78-8

N,N-Dimethylaminoethylnitrosoethylurea, nitrite salt

Cat. No.: B12657588
CAS No.: 142713-78-8
M. Wt: 234.25 g/mol
InChI Key: BYZLOSWIISDMQY-UHFFFAOYSA-N
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Description

CCRIS 5438, also known as AZD5438, is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of AZD5438 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Substitution Reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for AZD5438 would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

AZD5438 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AZD5438.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AZD5438 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AZD5438 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:

    Kenpaullone: Another CDK inhibitor that also targets GSK-3α/β.

    Alsterpaullone: A CDK and GSK-3 inhibitor with neuroprotective properties.

    AT7519: A CDK inhibitor that has shown efficacy in various cancer models.

Compared to these compounds, AZD5438 has demonstrated a broader range of activity and higher potency in inhibiting CDKs, making it a valuable tool in both cancer and neurodegenerative disease research .

Properties

CAS No.

142713-78-8

Molecular Formula

C8H18N4O4

Molecular Weight

234.25 g/mol

IUPAC Name

[2-(dimethylamino)ethyl-formylcarbamoyl]-ethylazanium;nitrite

InChI

InChI=1S/C8H17N3O2.HNO2/c1-4-9-8(13)11(7-12)6-5-10(2)3;2-1-3/h7H,4-6H2,1-3H3,(H,9,13);(H,2,3)

InChI Key

BYZLOSWIISDMQY-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C(=O)N(CCN(C)C)C=O.N(=O)[O-]

Origin of Product

United States

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